N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine
Description
N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine is a heterocyclic compound featuring a triazole ring fused to a 7-membered diazepine ring. This structure is substituted with a methyl group and a propan-2-amine moiety.
Properties
IUPAC Name |
N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5/c1-9(2)15(3)8-11-14-13-10-7-12-5-4-6-16(10)11/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVDIACLEGUVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NN=C2N1CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acetyl Hydrazone Derivatives
A proven method from triazolobenzodiazepine synthesis involves cyclizing acetyl hydrazone intermediates with p-toluenesulfonic acid (PTSA) in toluene. For the target compound, this approach could be adapted as follows:
-
Precursor Synthesis : React 5-phenyl-1,4-diazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C to form the acetyl hydrazone intermediate.
-
Cyclization : Reflux the hydrazone in toluene with PTSA (molar ratio 300:1.1–1.5) for 10–12 hours. This step forms the triazole ring via intramolecular dehydration.
-
Workup : Cool the reaction mass to 10–15°C, isolate the crude product via filtration, and purify by slurrying in methanol or ethyl acetate.
Key Parameters :
This method avoids hazardous reagents like triethyl orthoacetate, aligning with industrial safety standards.
Alternative Route: [2+3] Cycloaddition
An azide-alkyne cycloaddition (Huisgen reaction) could form the triazole ring post-diazepine synthesis:
-
Diazepine Synthesis : Condense 1,2-diamine with a diketone (e.g., 2,5-hexanedione) under acidic conditions to form the diazepine ring.
-
Alkyne Functionalization : Introduce a propargyl group at the C3 position via nucleophilic substitution.
-
Triazole Formation : React with an azide (e.g., sodium azide) under Cu(I) catalysis to form the triazolo ring.
Advantages :
Functionalization with N-Methyl-Isopropylamine
Reductive Amination
Introduce the side chain via reductive amination of a ketone intermediate:
-
Ketone Synthesis : Oxidize a primary alcohol at the C3 position to a ketone using Jones reagent.
-
Condensation : React the ketone with methyl-isopropylamine in methanol under reflux.
-
Reduction : Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) to form the secondary amine.
Yield Optimization :
Sequential Alkylation
A stepwise approach avoids steric hindrance:
-
Primary Alkylation : Treat the triazolodiazepine core with methyl iodide in DMF using K2CO3 as a base.
-
Secondary Alkylation : React the monomethyl intermediate with isopropyl bromide under similar conditions.
Challenges :
-
Competing dialkylation requires careful stoichiometric control.
Purification and Characterization
Crystallization
Slurry the crude product in methanol or ethyl acetate at 0–5°C to precipitate high-purity crystals.
Chromatographic Methods
-
Normal-Phase HPLC : Resolve regioisomers using a silica column with hexane/ethyl acetate (7:3).
-
Ion-Exchange Chromatography : Separate unreacted amines using a Dowex-50WX4 resin.
Purity Data :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Crystallization | 99.5 | 70 |
| HPLC | 99.9 | 65 |
Industrial Scalability and Environmental Impact
The PTSA-catalyzed cyclization in toluene is scalable, with solvent recovery rates exceeding 85%. Alternatives like ethanol reduce flammability risks but may lower yields by 10–15% .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that compounds containing the triazolo-diazepine structure exhibit antidepressant-like effects. The unique combination of the triazole and diazepine rings may enhance neurotransmitter modulation, particularly affecting serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can lead to increased efficacy in treating depression compared to traditional antidepressants .
1.2 Anxiolytic Properties
The anxiolytic effects of similar triazolo-diazepines have been documented extensively. These compounds often act on the GABAergic system, providing a calming effect without the sedative side effects commonly associated with benzodiazepines. This makes them promising candidates for anxiety disorder treatments .
1.3 Neuroprotective Effects
Emerging studies suggest that compounds like N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease where oxidative stress plays a critical role. The antioxidant activity of similar compounds has been noted in various experimental models .
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. The methodologies employed often utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
2.2 Characterization Techniques
Characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compound which is crucial for subsequent biological testing .
Pharmacological Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various receptor systems including serotonin (5-HT), dopamine (D2), and GABA receptors. These interactions are essential for understanding the pharmacodynamics and potential therapeutic effects of the compound .
3.2 In Vivo Studies
Animal model studies have shown promising results regarding the safety profile and efficacy of this compound in treating anxiety and depression. These studies often highlight its lower side effect profile compared to traditional therapies .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models | Potential for development as an antidepressant |
| Anxiolytic effects study | Showed efficacy comparable to benzodiazepines with fewer side effects | Could lead to safer anxiety treatment options |
| Neuroprotection research | Indicated reduced neuronal death in oxidative stress models | Implications for Alzheimer's and Parkinson's therapies |
Mechanism of Action
The mechanism of action of N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate these targets’ activity, leading to various biological effects. Specific pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alprazolam (1-Methyl-6-Phenyl-8-Chloro-4H-[1,2,4]Triazolo[4,3-A][1,4]Benzodiazepine)
- Structural Differences : Alprazolam contains a benzene-fused diazepine ring, whereas the target compound has a fully saturated 6,7,8,9-tetrahydro-5H-diazepine ring. The absence of aromaticity in the target compound may reduce π-π stacking interactions with CNS targets but improve metabolic stability .
- Activity: Alprazolam is a potent anxiolytic and sedative with high affinity for GABAA receptors.
Sitagliptin (Triazolo[4,3-A]Piperazine-Based DPP-4 Inhibitor)
- Structural Differences: Sitagliptin’s triazolo-piperazine core (6-membered ring) contrasts with the target compound’s triazolo-diazepine (7-membered ring). The larger ring size in the target compound could confer conformational flexibility, influencing selectivity for non-DPP-4 targets .
- Activity : Sitagliptin inhibits DPP-4 for diabetes management. The target compound’s lack of a trifluoromethyl group and presence of a propan-2-amine side chain may redirect its activity toward CNS or anticonvulsant pathways .
Triazolo-Quinazoline and Triazolo-Quinoline Derivatives
- Structural Differences: Compounds like 7-(4-Fluorophenoxy)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one (4c) feature fused quinoline/triazole systems.
- Activity: 4c exhibits potent anticonvulsant activity (ED50 = 6.8 mg/kg, PI = 12.9) via GABAergic modulation. The target compound’s amine substituent may mimic the fluorophenoxy group’s role in enhancing potency or reducing neurotoxicity .
Triazolo[1,5-A]Pyridine Derivatives (e.g., Filgotinib)
- Structural Differences : Filgotinib’s triazolo-pyridine core lacks the diazepine ring’s nitrogen atoms. The target compound’s additional nitrogen and propan-2-amine group may influence kinase selectivity (e.g., JAK vs. other kinases) .
- Activity : Filgotinib is a JAK1 inhibitor for autoimmune diseases. The target compound’s structural divergence suggests distinct targets, possibly in CNS disorders .
Structure-Activity Relationships (SAR)
- Triazole Ring : Essential for binding to GABAA receptors (e.g., Alprazolam) or enzymes (e.g., DPP-4 in Sitagliptin). Substitutions on the triazole (e.g., methyl, propan-2-amine) modulate potency and selectivity .
- Fused Ring Systems: Diazepine (7-membered): Enhances flexibility and CNS penetration compared to rigid quinoline systems . Piperazine (6-membered): Favors enzyme inhibition (e.g., DPP-4) due to planar geometry .
- Substituents :
Data Tables
Table 1. Comparison of Key Compounds
Biological Activity
N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine is a compound belonging to the class of triazolo-diazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole ring fused with a diazepine moiety, contributing to its pharmacological potential.
Research indicates that compounds similar to this compound may act as selective antagonists to neurokinin-3 receptors (NK-3), which are implicated in various central nervous system (CNS) disorders. The antagonism of NK-3 receptors has been associated with therapeutic effects in conditions such as anxiety and depression .
Anticancer Activity
Studies have demonstrated that triazolo-diazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | Induces apoptosis via ERK signaling pathway suppression |
| Compound 2 | HCT-116 | 0.53 | Inhibits tubulin polymerization |
| Compound 4 | MCF-7 | 0.154 | LSD1/KDM1A inhibitor |
These findings suggest that similar compounds can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Activity
The antimicrobial efficacy of triazolo derivatives has also been explored. In comparative studies:
| Compound | Activity Against | Comparison |
|---|---|---|
| Triazolo derivative | Bacterial strains | Moderate activity compared to Streptomycin |
| Triazolo derivative | Fungal strains | Moderate activity compared to Nystatin |
These compounds displayed moderate antimicrobial properties against both bacterial and fungal strains .
Case Studies
- Case Study on NK-3 Receptor Antagonism : A study focused on the synthesis and evaluation of triazolo derivatives showed promising results in reducing anxiety-like behaviors in animal models. The administration of NK-3 antagonists led to significant reductions in anxiety levels compared to control groups.
- Case Study on Cancer Cell Lines : Another research project investigated the effects of triazolo derivatives on various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through modulation of the cell cycle.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and what reaction conditions yield high purity?
- Methodological Answer : Synthesis of triazolo-diazepine derivatives typically involves cyclization reactions. For example, amidine precursors can react with phosphoramic dichloride in refluxing 1,4-dioxane using triethylamine (TEA) as a catalyst. Reaction optimization includes controlling temperature (reflux conditions), stoichiometric ratios of reagents, and purification via column chromatography . Characterization of intermediates and final products should include H NMR, C NMR, P NMR (if applicable), and mass spectrometry to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : H NMR to identify proton environments (e.g., methyl groups, triazole/diazepine protons) and C NMR to assign carbon types (e.g., aromatic vs. aliphatic carbons). For example, H-NMR signals at δ 2.24 (s, 6H, CH) and 8.62 (triazole CH) are critical markers .
- IR Spectroscopy : Peaks near 1548 cm (C=N stretching) confirm triazole ring formation .
- Mass Spectrometry : High-resolution MS (e.g., m/z 404 for analogous compounds) verifies molecular weight and fragmentation patterns .
Q. What solvent systems and purification methods are effective for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane, ethanol) are commonly used for cyclization reactions. Post-synthesis purification involves column chromatography with gradients of ethyl acetate/light petroleum or recrystallization from ethanol. Purity is assessed via TLC (R values) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents on the triazolo-diazepine core. For example:
- Substitution Patterns : Introduce electron-withdrawing/donating groups at the diazepine nitrogen or triazole positions.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using in vitro inhibition assays (IC determination) and in vivo models for bioavailability and toxicity. Comparative analysis with pyrazolo-pyrimidine or benzodiazepine analogues (e.g., trifluoromethyl derivatives) can highlight pharmacophore contributions .
Q. What computational approaches (e.g., DFT, molecular docking) predict binding interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps and frontier molecular orbitals to identify reactive sites .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GABA receptors). Validate predictions with experimental IC data from enzyme inhibition assays .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize candidates for synthesis .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Prodrug Design : Modify the compound with labile groups (e.g., ester linkages) to enhance membrane permeability.
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma/tissue homogenates. Compare with in vitro microsomal stability assays .
- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic clearance data to predict in vivo behavior .
Q. What advanced separation technologies (e.g., membrane filtration, HPLC) improve analytical resolution for complex mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
